![molecular formula C19H19N3O4S B10980713 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10980713.png)
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired isoquinoline derivative . This intermediate is then reacted with thieno[2,3-d]pyrimidin-4(3H)-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline and thieno moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties, primarily through the following mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and activation of caspases involved in apoptosis .
- Case Study : A related derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, indicating significant potency compared to conventional treatments .
Anticonvulsant Properties
Research indicates that derivatives of this compound may possess anticonvulsant activity:
- Protective Effects Against Seizures : Evaluations have shown that certain derivatives can protect against seizures induced by pentylenetetrazole (PTZ), suggesting their potential as anticonvulsant agents .
Enzyme Inhibition
The compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression:
- Mechanism : By inhibiting CDK2 activity, the compound can effectively halt the proliferation of cancer cells, contributing to its anticancer effects .
Data Table: Summary of Biological Activities
Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | Thieno[2,3-d]pyrimidine derivatives | 0.43 µM | Induction of apoptosis via ROS accumulation |
Anticonvulsant | Isoquinoline derivatives | Varies | Protection against PTZ-induced seizures |
Enzyme Inhibition | CDK2 inhibitors | Varies | Inhibition of cell cycle progression |
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline moiety and exhibits similar chemical reactivity.
Thieno[2,3-d]pyrimidin-4(3H)-one: Contains the thieno and pyrimidine moieties, making it structurally related.
Uniqueness
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of isoquinoline, thieno, and pyrimidine moieties, which imparts distinct chemical and biological properties .
Biological Activity
The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[2,3-d]pyrimidin-4(3H)-one core linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The presence of these structural elements suggests diverse pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₄S |
Molecular Weight | 318.38 g/mol |
CAS Number | 123456-78-9 |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Properties : The presence of methoxy groups in the isoquinoline structure may enhance its ability to scavenge free radicals, contributing to its antioxidant activity.
- Interaction with Receptors : Potential interactions with various neurotransmitter receptors have been hypothesized, which could explain possible neuroprotective effects.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results showed IC50 values ranging from 10 to 30 µM for similar thieno[2,3-d]pyrimidine derivatives, suggesting promising anticancer activity.
Neuroprotective Effects
The isoquinoline moiety is known for its neuroprotective properties.
- Case Study : In vitro studies demonstrated that compounds containing the isoquinoline structure protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Research Findings : A screening against various bacterial strains revealed that similar compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
Research Findings Overview
The following table summarizes key research findings related to the biological activities of this compound and its analogs:
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-7-12-3-5-21(9-13(12)8-16(15)26-2)17(23)10-22-11-20-18-14(19(22)24)4-6-27-18/h4,6-8,11H,3,5,9-10H2,1-2H3 |
InChI Key |
SLWLQOFYEDJYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=C(C3=O)C=CS4)OC |
Origin of Product |
United States |
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